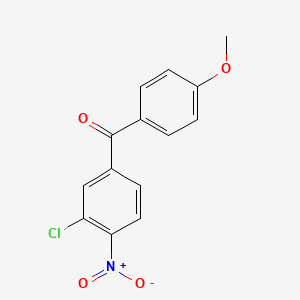

(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone” is a chemical compound . It is also known as “(4-Methoxyphenyl)(4-nitrophenyl)methanone” with a molecular formula of CHNO . Its average mass is 257.241 Da and its monoisotopic mass is 257.068817 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of CHNO . It has an average mass of 257.241 Da and a monoisotopic mass of 257.068817 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of CHNO, an average mass of 257.241 Da, and a monoisotopic mass of 257.068817 Da . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Synthetic Chemistry Applications

Clathrate Formation and Host-Guest Chemistry : Eto et al. (2011) discussed the role of aromatic compounds similar to (3-Chloro-4-nitrophenyl)(4-methoxyphenyl)methanone in clathrate formation with benzene, highlighting the importance of edge-to-face interactions between aromatic rings in the formation of inclusion complexes. This research provides insights into the molecular basis of host-guest chemistry and its potential for developing novel clathrate materials (Eto et al., 2011).

Catalysis and Reduction Reactions : Watanabe et al. (1984) demonstrated the effectiveness of using formic acid in the presence of ruthenium catalysts for the reduction of nitroarenes, including compounds with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes. This research underscores the catalytic potential of this compound derivatives in organic synthesis (Watanabe et al., 1984).

Potential Therapeutic Applications

- Parkinson’s Disease Research : Wang et al. (2017) explored the synthesis of a PET imaging agent for Parkinson's disease, starting from precursors related to this compound. This work emphasizes the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Materials Science Applications

- Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and analyzed the molecular structure of a compound similar to this compound, providing valuable data on its crystallographic properties. Such studies are crucial for the development of materials with specific optical or electronic characteristics (Lakshminarayana et al., 2009).

Propriétés

IUPAC Name |

(3-chloro-4-nitrophenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)10-4-7-13(16(18)19)12(15)8-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFQJRUXVZLXFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)

![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

![[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]methanesulfonyl chloride](/img/structure/B2655205.png)